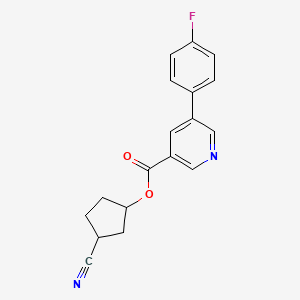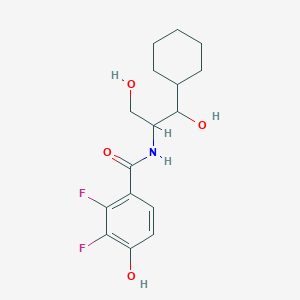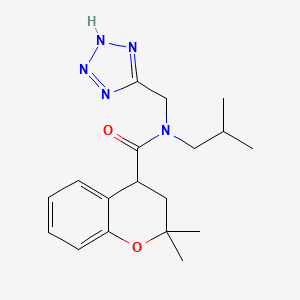
(3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate, also known as CPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPPC belongs to the class of pyridine carboxylate derivatives and has shown promising results in various studies.
Mécanisme D'action
(3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. Additionally, (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
(3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate has also been shown to reduce the levels of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO). In addition, (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate has been shown to improve cognitive function and memory in various animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate is also highly soluble in organic solvents, which makes it suitable for various in vitro assays. However, one limitation of (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate is that it has low aqueous solubility, which can limit its use in in vivo studies.
Orientations Futures
(3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate has shown promising results in various preclinical studies, and there is a need for further research to explore its potential therapeutic applications. Some of the future directions for (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate research include:
1. Investigating the potential of (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate as a therapeutic agent for various neurological disorders.
2. Exploring the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate.
3. Developing novel (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate derivatives with improved pharmacokinetic and pharmacodynamic properties.
4. Investigating the safety and toxicity profile of (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate in preclinical and clinical studies.
5. Conducting clinical trials to evaluate the efficacy of (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate in humans.
Conclusion:
(3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate is a chemical compound that has shown promising results in various preclinical studies as a potential therapeutic agent. It has anti-inflammatory, anti-tumor, and neuroprotective effects and modulates various signaling pathways in the body. (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate has several advantages for lab experiments, but it also has some limitations. Further research is needed to explore the potential therapeutic applications of (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate and develop novel derivatives with improved properties.
Méthodes De Synthèse
The synthesis of (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate involves the reaction of 3-cyanocyclopentanone with 4-fluorobenzaldehyde, followed by a Knoevenagel condensation reaction with 3-pyridinecarboxaldehyde. The final product is obtained by acidification and recrystallization. The purity of (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate can be confirmed using various analytical techniques such as NMR, IR, and HPLC.
Applications De Recherche Scientifique
(3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies as an anti-inflammatory, anti-tumor, and anti-oxidant agent. (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate has also been investigated for its neuroprotective effects in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and cerebral ischemia.
Propriétés
IUPAC Name |
(3-cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-16-4-2-13(3-5-16)14-8-15(11-21-10-14)18(22)23-17-6-1-12(7-17)9-20/h2-5,8,10-12,17H,1,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEDVBZHNGNPNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C#N)OC(=O)C2=CN=CC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(dimethylamino)ethyl]-N-[(3-propylimidazol-4-yl)methyl]piperidin-4-amine](/img/structure/B7434942.png)
![4-(difluoromethylsulfonyl)-N-[[1-(oxetan-3-yl)triazol-4-yl]methyl]aniline](/img/structure/B7434949.png)
![N-[(4-tert-butylpyridin-3-yl)methyl]-1-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine](/img/structure/B7434951.png)

![Prop-2-enyl 3-[(9-cyclopropylpurin-6-yl)amino]piperidine-1-carboxylate](/img/structure/B7434961.png)

![N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7434984.png)
![Methyl 4-[[1-(2,2,2-trifluoroethyl)imidazole-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434988.png)
![(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(5-hydroxypyridin-2-yl)methanone](/img/structure/B7435012.png)
![[(3aR,7aS)-3a,7a-bis(hydroxymethyl)-1,3,4,5,6,7-hexahydroisoindol-2-yl]-(2,3-difluoro-4-hydroxyphenyl)methanone](/img/structure/B7435019.png)
![methyl 2-methyl-2-[1-[[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamoyl]-3,6-dihydro-2H-pyridin-4-yl]propanoate](/img/structure/B7435029.png)
![4-(dicyanomethyl)-N-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]piperidine-1-carboxamide](/img/structure/B7435034.png)
![4-methoxy-N-[1-[5-(trifluoromethyl)-1H-imidazol-2-yl]ethyl]pyrimidin-2-amine](/img/structure/B7435037.png)
![1-[3-(Hydroxymethyl)cyclobutyl]-3-[5-(trifluoromethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7435040.png)